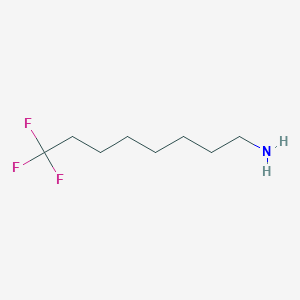

![molecular formula C21H21NO5S2 B2755443 Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1105237-38-4](/img/structure/B2755443.png)

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

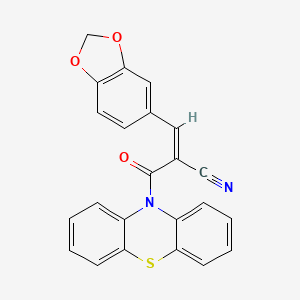

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO5S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfamoyl group, and an ethoxyphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, a derivative within the broader family of thiophene compounds, has seen extensive study for its diverse applications in chemical synthesis. A notable process involves the one-pot Gewald reaction, which enables the synthesis of 2-aminothiophene derivatives with various aryl groups at the 4-position, showcasing the versatility of thiophene compounds in generating a broad range of derivatives through tailored synthetic routes (Tormyshev et al., 2006).

Application in Dyeing and Materials Science

The compound's derivatives have found significant applications in the field of materials science, particularly in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, synthesized through reactions involving sulfur and ethylcyanoacetate, offer a palette of colors and demonstrate excellent fastness properties, underscoring the utility of thiophene derivatives in textile applications (Iyun et al., 2015).

Corrosion Inhibition

In the realm of industrial applications, derivatives of thiophene have been researched for their effectiveness as corrosion inhibitors. Studies have highlighted the potential of such compounds in protecting metals from corrosion in acidic environments, offering insights into the mechanisms of action and the efficiency of these molecules in practical applications (Saranya et al., 2020).

Molecular and Crystal Structure Analysis

Furthermore, the molecular and crystal structure analyses of thiophene derivatives offer valuable information on the spatial arrangements and electronic properties of these compounds. This research contributes to a deeper understanding of their reactivity and potential applications in various fields, including organic electronics and pharmaceuticals (Kaur et al., 2012).

Zukünftige Richtungen

Thiophene derivatives, including Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have potential for further exploration in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective pharmacological activity.

Eigenschaften

IUPAC Name |

ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-3-26-18-13-9-8-12-17(18)22-29(24,25)20-16(15-10-6-5-7-11-15)14-28-19(20)21(23)27-4-2/h5-14,22H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSALVQVVDIKUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)

![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)

![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)

![N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2755372.png)

![1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2755373.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755374.png)

![4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B2755375.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2755379.png)